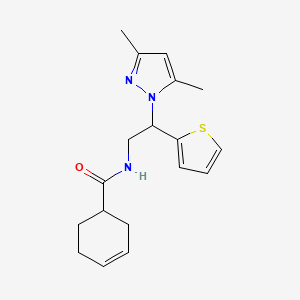

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Description

The compound N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide features a hybrid structure combining a pyrazole ring, thiophene moiety, and a cyclohexene carboxamide group. This structure suggests possible applications in medicinal chemistry, particularly in targeting receptors or enzymes influenced by heterocyclic motifs.

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-13-11-14(2)21(20-13)16(17-9-6-10-23-17)12-19-18(22)15-7-4-3-5-8-15/h3-4,6,9-11,15-16H,5,7-8,12H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKZSZQEXVAXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2CCC=CC2)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions. For example, the pyrazole derivative can be synthesized through the reaction of hydrazine with a suitable diketone, followed by cyclization. The thiophene derivative can be prepared through the reaction of 2-bromothiophene with a Grignard reagent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

Substitution: Nucleophilic substitution reactions can be carried out using amines or halides.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced derivatives, such as alcohols or amines.

Substitution: Formation of substituted pyrazoles or thiophenes.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound in drug discovery.

Medicine: Its derivatives could be explored for therapeutic uses, such as antileishmanial and antimalarial activities.

Industry: It could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophen-2-yl Ethylamine Derivatives

Compounds with thiophen-2-yl groups attached to ethylamine backbones are well-documented. For example:

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Compound f, ): This molecule features dual thiophen-2-yl groups linked via ethoxy and ethylamine chains to a tetrahydronaphthalene core. Unlike the target compound, it lacks a pyrazole ring but shares the thiophen-ethyl motif, which may enhance lipophilicity and π-π stacking interactions. Such structural variations could influence receptor selectivity, particularly in CNS or cardiovascular targets .

Table 1: Structural Comparison of Thiophen-2-yl Derivatives

Antibacterial Quinolone-Thiophene Hybrids

Foroumadi et al. () synthesized quinolone derivatives with bromothiophen-2-yl or methylthio-thiophen-2-yl groups, demonstrating potent antibacterial activity. For instance:

- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These compounds integrate a brominated thiophene ring via an oxoethyl linker to a quinolone core. The target compound differs by replacing the quinolone with a pyrazole-carboxamide system, which may reduce DNA gyrase inhibition (a quinolone mechanism) but introduce new binding modalities via the pyrazole’s nitrogen atoms .

Table 2: Antibacterial Thiophene Derivatives vs. Target Compound

Hydrogen-Bonding and Crystallographic Considerations

highlights triazole-thiocarbonohydrazide complexes stabilized by N–H···O/S hydrogen bonds.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a thiophene ring, and a cyclohexene carboxamide moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Achieved through the condensation of a diketone with hydrazine.

- Introduction of the Thiophene Ring : This can be accomplished via cross-coupling reactions using thiophene derivatives.

- Attachment of the Cyclohexene Carboxamide Group : Involves coupling with appropriate acyl chlorides under basic conditions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 3,5-dimethyl-1H-pyrazole have shown promising results in inhibiting the growth of carcinoma cells compared to standard chemotherapeutic agents like Cisplatin.

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| Compound 17 | Liver Carcinoma | 5.35 | More effective than Cisplatin (6.39) |

| Compound 17 | Lung Carcinoma | 8.74 | More effective than Cisplatin (3.78) |

The mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells, as demonstrated in flow cytometry studies which indicated significant cell cycle inhibition across various phases .

The biological activity of this compound is believed to be mediated through interactions with specific biological targets, such as enzymes or receptors involved in tumor growth and proliferation:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.

- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of various pyrazole derivatives against lung and liver carcinoma cell lines using MTT assays, revealing that certain derivatives had IC50 values significantly lower than those of established chemotherapeutics.

- Mechanistic Studies : Flow cytometry analysis demonstrated that one derivative (Compound 5f) induced cell cycle arrest predominantly in the G0/G1 phase, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Preparation of 3,5-dimethyl-1H-pyrazole : React acetylacetone with hydrazine hydrate under acidic conditions .

Coupling with thiophene derivatives : Use nucleophilic substitution or condensation reactions to attach the thiophene moiety. Solvents like acetonitrile or DMF are common, with reflux conditions (1–3 minutes) to minimize side reactions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Critical analytical techniques include:

- NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR, focusing on pyrazole (δ 2.2–2.5 ppm for methyl groups) and thiophene (δ 6.5–7.5 ppm) proton environments .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Key References : .

Q. What initial biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize in vitro assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric or colorimetric kits .

Key References : .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Use Design of Experiments (DoE) to evaluate variables:

- Solvent Selection : Compare polar aprotic solvents (DMF, DMSO) vs. acetonitrile for intermediate stability .

- Catalyst Screening : Test bases like triethylamine or DBU for cyclization efficiency .

- Temperature/Time : Optimize reflux duration (e.g., 1–10 minutes) to balance yield and byproduct formation .

Key References : .

Q. How to resolve conflicting bioactivity data across studies?

Methodological Answer: Address discrepancies via:

- Assay Standardization : Ensure consistent cell lines, incubation times, and positive controls (e.g., cisplatin for cytotoxicity) .

- Compound Stability Tests : Analyze degradation in DMSO/PBS using LC-MS over 24–72 hours .

- Dose-Response Curves : Use 8–10 concentration points to confirm reproducibility of IC₅₀ values .

Key References : .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer: Focus on substituent modifications:

- Pyrazole Ring : Replace methyl groups with halogens or electron-withdrawing groups to assess steric/electronic effects .

- Thiophene Position : Compare thiophen-2-yl vs. thiophen-3-yl analogs for target binding affinity .

- Cyclohexene Carboxamide : Introduce double-bond isomers or substituents (e.g., hydroxyl groups) to evaluate conformational flexibility .

Key References : .

Q. What computational approaches aid in target identification?

Methodological Answer: Combine:

- Molecular Docking : Use AutoDock Vina to predict binding to COX-2 or EGFR kinases, leveraging PyMOL for visualization .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in GROMACS to assess stability over 100 ns trajectories .

- QSAR Modeling : Develop regression models (e.g., PLS) correlating logP and polar surface area with antimicrobial activity .

Key References : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.